1-acetyl-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide
Beschreibung
1-acetyl-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-chlorophenyl group, linked via an ethyl chain to a 2-methylindoline-5-sulfonamide moiety.
Eigenschaften
IUPAC Name |
1-acetyl-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-15-13-18-14-20(7-9-22(18)28(15)16(2)29)33(31,32)25-11-12-27-23(30)10-8-21(26-27)17-3-5-19(24)6-4-17/h3-10,14-15,25H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGCVMAKVBITND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-acetyl-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural components of this compound suggest various mechanisms of action which may contribute to its therapeutic effects.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 472.9 g/mol. The structure includes:
- An indoline core, known for diverse biological activities.
- A pyridazine moiety, which is associated with various pharmacological properties.
- A sulfonamide group, which can enhance solubility and biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 1-acetyl-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the pyridazine ring can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. For example, a related compound demonstrated significant inhibition of paw edema in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. Continuous administration of related compounds showed marked reduction in inflammation markers, indicating a promising avenue for treating chronic inflammatory conditions .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for specific enzymes linked to neurodegenerative diseases. Similar compounds have been reported to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. This inhibition could lead to increased levels of neurotransmitters such as dopamine, providing symptomatic relief in neurodegenerative disorders .
In Vitro and In Vivo Studies
Several studies have evaluated the biological activity of this compound through both in vitro and in vivo methodologies:
- In Vitro Studies : These studies often involve assessing the cytotoxicity against various cancer cell lines, such as HEPG2 (liver cancer). The results indicate that compounds with similar structures exhibit IC50 values ranging from 3.74 to 9.38 µg/mL, demonstrating significant antitumor activity compared to traditional chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects. For instance, a study demonstrated that administration of related compounds significantly reduced carrageenan-induced paw edema at varying doses, highlighting their potential as effective anti-inflammatory agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide | Structure | Inhibits monoamine oxidase B; potential for neuroprotection |
| 2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid | Structure | Anti-inflammatory properties similar to diclofenac |
| 3-(4-Chlorophenyl)-6-methylpyridazin-4(5H)-one | Structure | Antimicrobial activity against resistant strains |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Physicochemical Properties
Implications:
- The target compound’s higher molecular weight and acetyl group may reduce aqueous solubility compared to ’s acetamide analogue.
Pharmacological Inferences (Based on Structural Analogues)
- Pyridazinone Core: Known in literature to inhibit phosphodiesterases (PDEs) and cyclooxygenases (COXs) .
- Sulfonamide Moieties: Common in carbonic anhydrase inhibitors (e.g., acetazolamide), suggesting possible enzyme-targeting activity.
- 4-Chlorophenyl Group: Enhances binding affinity in kinase inhibitors (e.g., imatinib analogues) .
Critical Analysis of Evidence Limitations
- Lack of Direct Data: None of the provided evidence explicitly describes the target compound’s synthesis, bioactivity, or pharmacokinetics.
- Structural Variability: Fluorinated derivatives (e.g., –6 ) highlight the impact of electronegative groups, which the target compound lacks.
- Synthesis Gaps: While K₂CO₃/DMF is a standard base/solvent system (), the target’s indoline-acetyl group may necessitate additional protection/deprotection steps.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves:
Chlorination of aromatic amines (e.g., 4-methoxyaniline) to form intermediates like 3-chloro-4-methoxyaniline .
Acetylation and coupling reactions using acetic anhydride or acetyl chloride under reflux in ethanol or acetic acid, catalyzed by HCl or H₂SO₄ .
Purification via recrystallization or column chromatography, monitored by HPLC (>95% purity) .
Key Reaction Parameters:
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chlorination | DCM | Cl₂ gas | 0–25 | 70–85 |
| Acetylation | Ethanol | HCl | 60–80 | 65–80 |
| Coupling | Acetic acid | H₂SO₄ | 100–120 | 50–70 |
Advanced: How can NMR spectral contradictions (e.g., proton splitting patterns) be resolved for structural confirmation?
Methodological Answer:
2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons and carbons, particularly in the pyridazinone and indoline moieties .
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s SMILES/InChI data) to validate coupling constants and chemical shifts .
Dynamic NMR : Assess temperature-dependent splitting in rotameric sulfonamide groups to resolve overlapping signals .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- HPLC : Quantify purity and detect impurities using a C18 column with acetonitrile/water mobile phase .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₄ClN₃O₄S: 510.1254) .
- FT-IR : Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1250 cm⁻¹) .
Advanced: What experimental design strategies optimize yield in multi-step syntheses?
Methodological Answer:
Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, optimize coupling reactions by varying acetic acid/H₂SO₄ ratios .
Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., chlorination) to improve safety and reproducibility .
In-situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track intermediate formation .
Basic: How is the structure-activity relationship (SAR) assessed for biological activity?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test activity in enzyme inhibition assays .
Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., sulfonamide binding to ATP pockets) .
Bioassay Data : Compare IC₅₀ values against reference compounds (e.g., pyridazinone derivatives in show IC₅₀ = 0.5–10 μM).
Advanced: How do solvent polarity and pH affect the stability of the sulfonamide group?
Methodological Answer:
Stability Studies :
- Aqueous Solutions : At pH < 5, protonation of the sulfonamide nitrogen reduces hydrolysis. Use buffered solutions (pH 4–6) for long-term storage .
- Organic Solvents : Stability decreases in polar aprotic solvents (e.g., DMF) due to nucleophilic attack. Prefer chloroform or ethyl acetate .
Accelerated Degradation Tests : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
Basic: What are the common synthetic impurities, and how are they mitigated?
Methodological Answer:
- Major Impurities :
- Unreacted 4-chlorophenyl intermediates (HPLC retention time ~8.2 min) .
- Acetylated byproducts (e.g., over-acetylation at indoline nitrogen).
- Mitigation :
- Use scavenger resins (e.g., polystyrene-bound sulfonic acid) to trap excess reagents .
- Optimize stoichiometry (e.g., 1.2 eq. acetylating agent) .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?
Methodological Answer:
ADMET Prediction : Use tools like SwissADME to predict solubility (LogP = 2.8–3.5) and CYP450 interactions .
Molecular Dynamics (MD) : Simulate blood-brain barrier penetration by analyzing free energy profiles .
QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with IC₅₀ data .
Basic: What spectroscopic methods confirm the presence of the 6-oxopyridazinone ring?
Methodological Answer:
- ¹³C NMR : Look for carbonyl signals at δ 165–170 ppm (C=O of pyridazinone) .
- UV-Vis : Detect π→π* transitions (λmax = 260–280 nm) in ethanol .
- X-ray Crystallography : Resolve crystal packing (if available) to confirm planarity and hydrogen bonding .
Advanced: How are contradictions in biological assay data (e.g., varying IC₅₀ values) resolved?
Methodological Answer:
Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa may show variability) .
- Normalize data against a positive control (e.g., staurosporine for kinase assays).
Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends in substituent effects.
Orthogonal Assays : Validate activity via SPR (binding affinity) and Western blot (target inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
